molecular formula C18H14FN5O2 B2598658 N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358986-65-8

N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2598658
CAS No.: 1358986-65-8
M. Wt: 351.341
InChI Key: FVWYNIBVEPYCOP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fluorophenyl acetamide substituent. Its core structure combines a quinoxaline ring fused with a [1,2,4]triazole moiety, which is substituted with a methyl group at position 1 and a ketone at position 2.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11-21-22-17-18(26)23(14-4-2-3-5-15(14)24(11)17)10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWYNIBVEPYCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system

    Acylation: The triazoloquinoxaline intermediate is then acylated with 4-fluoroaniline to introduce the N-(4-fluorophenyl) group. This step often requires the use of acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the acylated intermediate with an appropriate acetamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antibacterial efficacy.

CompoundActivityMIC (μg/mL)
N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamideBroad-spectrum antibacterial0.75 - 1.00

Antifungal Properties

The compound also shows promise as an antifungal agent. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .

Anticancer Potential

Recent studies have indicated that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival . Research has demonstrated that derivatives of quinoxaline can inhibit tumor growth in various cancer models.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited lower MIC values compared to traditional antibiotics.
  • In Vivo Models : Animal studies showed promising results where treated subjects displayed reduced tumor sizes and improved survival rates compared to control groups.
  • Clinical Trials : Ongoing clinical trials are assessing the safety profile and therapeutic potential of this compound in humans, particularly for resistant infections and specific cancer types.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Structure : The chlorine atom replaces fluorine on the phenyl ring.
  • Molecular Formula : C₁₈H₁₄ClN₅O₂ (vs. C₁₈H₁₄FN₅O₂ for the fluorophenyl compound).
  • Physicochemical Properties: Higher molecular weight (367.793 g/mol vs. 351.34 g/mol) due to chlorine’s larger atomic mass. Increased lipophilicity (Cl vs.
  • Biological Implications : Chlorine’s electron-withdrawing effect may enhance receptor binding but reduce solubility compared to fluorine.

2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide

  • Structure: Features a bis-triazoloquinoxaline core with a sulfur-linked acetamide.
  • Activity: Demonstrates superior TopoII inhibition and apoptosis induction in Caco-2 cells compared to mono-triazolo derivatives. The bis-triazolo structure likely enhances DNA intercalation .

Alkyl-Substituted Triazoloquinoxalines

N-(3-Methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Structure : Propyl group replaces methyl at position 1; m-tolyl substituent on acetamide.
  • m-Tolyl Group: Enhances hydrophobicity compared to fluorophenyl, which may affect solubility and bioavailability .

Pharmacological and Functional Comparisons

Topoisomerase II Inhibition

  • Target Compound: Likely inhibits TopoII due to structural similarity to active triazoloquinoxalines .
  • Bis-Triazolo Derivative : IC₅₀ values for TopoII inhibition are 2.3 µM in Caco-2 cells, with G2/M phase arrest and apoptosis induction .
  • Chlorophenyl Analog: No direct activity data, but chlorine’s stronger electron-withdrawing effect may reduce DNA binding compared to fluorine .

Cytotoxic Activity

Compound Cell Line (IC₅₀, µM) Key Findings Reference
Target Fluorophenyl Derivative Not reported Predicted activity based on analogs
Bis-Triazoloquinoxaline HePG-2: 4.1 Broad-spectrum cytotoxicity
2-(4-Oxo-1-propyl...m-tolyl Acetamide Not reported Structural insights suggest moderate activity

Solubility and Stability

  • Fluorophenyl Group : Enhances solubility in polar solvents compared to chlorophenyl analogs.
  • Propyl Substituent : May improve metabolic stability but reduce aqueous solubility .

Biological Activity

N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a triazoloquinoxaline scaffold, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The structural formula can be represented as follows:

C15H13FN4O\text{C}_{15}\text{H}_{13}\text{F}\text{N}_4\text{O}

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazoloquinoxaline moiety. For instance, derivatives of this compound exhibited cytotoxic effects against several cancer cell lines:

  • A375 Melanoma Cell Line : Compounds similar to this compound demonstrated IC50 values in the micromolar range (e.g., 3158 nM and 3527 nM for related compounds) .
  • MCF-7 Breast Cancer Cells : The compound has shown potential as a DNA intercalator and topoisomerase II inhibitor, crucial for inhibiting cancer cell proliferation .

The biological activity is largely attributed to the following mechanisms:

  • Cell Cycle Arrest : The compound induces apoptosis by arresting the cell cycle at the G2/M phase. It upregulates pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .
  • VEGFR Inhibition : It acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is essential in tumor angiogenesis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other compounds in the same class:

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
EAPB02303A3753Adenosine receptor antagonist
N-(Fluoro)MCF-7365DNA intercalator
Compound 16aA3753158Topoisomerase II inhibitor
Compound 16bMDA-MB-2313527Apoptosis inducer

Case Study 1: Antitumor Efficacy

In a recent study published in Pharmaceuticals, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in MCF-7 and HepG2 cells with an observed increase in apoptosis markers .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in neuroblastoma IMR32 cells. The study revealed that it modulates key signaling pathways involved in cell survival and apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative diseases as well .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazoloquinoxaline core via cyclization of substituted quinoxaline precursors.
  • Step 2 : Functionalization with a 4-fluorophenylacetamide group using chloroacetyl chloride in the presence of triethylamine as a base .
  • Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity .
  • Validation : Confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization performed?

Key techniques include:

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding interactions (e.g., C–H···O/F) critical for stability .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic vs. methyl groups) and confirms regioselectivity .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro/in vivo models assess biological activity?

  • Anti-inflammatory activity : Evaluated using rat formalin-induced edema models to measure anti-exudative effects .
  • Dose-response studies : Administered orally (10–50 mg/kg) with activity compared to reference drugs like indomethacin .
  • Mechanistic assays : Tests for COX-2 inhibition or cytokine modulation using ELISA .

Q. What solubility/stability challenges exist?

  • Solubility : Limited in aqueous buffers (logP ~3.2); enhanced via co-solvents (DMSO) or formulation as nanoemulsions .
  • Stability : Degrades under acidic conditions (pH <3); stability studies conducted via HPLC at 25°C/60% RH .

Q. How is purity validated?

  • HPLC : Uses C18 columns with UV detection (λ = 254 nm); purity ≥95% required for biological testing .
  • Elemental analysis : Matches theoretical vs. observed C/H/N/F content .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data?

  • Case study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay conditions (e.g., serum interference). Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is critical .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify SAR trends .

Q. What computational tools optimize synthesis?

  • Reaction path search : Quantum chemical calculations (DFT) predict intermediates and transition states, reducing trial-and-error .
  • Machine learning : Trains models on reaction yields to prioritize conditions (e.g., solvent, catalyst) .

Q. How to design derivatives for improved pharmacokinetics?

  • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while maintaining target binding .
  • Metabolic stability : Incubate with liver microsomes; modify metabolically labile sites (e.g., methyl groups) .

Q. What crystallographic data inform target binding?

  • Key interactions : X-ray structures reveal π-π stacking between the triazoloquinoxaline core and aromatic residues (e.g., Tyr in kinase targets) .
  • Conformational flexibility : Torsion angles (e.g., C4–N5–C6–O7) influence binding pocket compatibility .

Q. How to address batch-to-batch variability in activity?

  • Quality control : Implement strict monitoring of starting materials (e.g., 4-fluorophenylamine purity) .
  • Process optimization : Use flow chemistry to enhance reproducibility in critical steps (e.g., acylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.